Uridine-diphosphate-n-acetylgalactosamine

Description

Significance of Nucleotide Sugars in Biological Systems

Nucleotide sugars are the activated forms of monosaccharides, serving as the essential building blocks for the biosynthesis of carbohydrates and their conjugates. nih.govnih.govwikipedia.org These molecules consist of a monosaccharide linked to a nucleoside mono- or diphosphate (B83284), a structure that renders the sugar molecule "activated". nih.gov This activation is crucial for glycosylation reactions, where enzymes called glycosyltransferases catalyze the transfer of the sugar moiety from the nucleotide sugar to an acceptor molecule, such as a protein or lipid. wikipedia.org

The role of nucleotide sugars as glycosyl donors is fundamental to a vast array of biological processes. nih.gov Glycosylation, the process facilitated by these molecules, is one of the most common post-translational modifications of proteins and is also essential for the synthesis of glycolipids and polysaccharides. aginganddisease.orgnih.gov These resulting glycoconjugates are involved in critical cellular functions, including cell-cell recognition, cell adhesion, immune responses, and intracellular signaling. wikipedia.orgresearchgate.net In bacteria, nucleotide sugars are vital for building the cell wall and other surface structures like lipopolysaccharides. charlotte.edu The enzymes involved in the metabolic pathways of nucleotide sugars are considered potential targets for drug development due to their essential roles in cellular function and survival. nih.govresearchgate.net

Overview of UDP-GalNAc as a Glycosyl Donor Molecule

UDP-GalNAc is a specific and highly important nucleotide sugar composed of uridine (B1682114) diphosphate (UDP) linked to N-acetylgalactosamine (GalNAc). wikipedia.org It functions as the primary donor of GalNAc residues in glycosylation reactions. wikipedia.orgbiolog.de This process is catalyzed by a large family of enzymes known as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govoup.com These enzymes specifically recognize UDP-GalNAc and transfer the GalNAc sugar to the hydroxyl group of serine or threonine residues on target proteins. nih.govoup.com

The synthesis of UDP-GalNAc in most organisms, from bacteria to eukaryotes, typically occurs through the epimerization of a related nucleotide sugar, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov The enzyme UDP-GlcNAc 4-epimerase (GALE) catalyzes the interconversion of UDP-GlcNAc and UDP-GalNAc. nih.govpnas.org However, alternative biosynthetic pathways have been identified. nih.govnih.gov For instance, a direct pathway from glucosamine-6-phosphate has been discovered in the thermophilic crenarchaeon Sulfolobus tokodaii. nih.govnih.gov Additionally, a salvage pathway allows cells to convert free GalNAc into UDP-GalNAc through the action of enzymes like GalNAc kinase (GALK2) and UDP-GalNAc pyrophosphorylase (AGX1). nih.govresearchgate.net The availability of UDP-GalNAc is a critical factor, as its cellular concentration can influence the extent and nature of glycosylation. pnas.orgrsc.org

Centrality of UDP-GalNAc in Glycoconjugate Biosynthesis

UDP-GalNAc is a cornerstone molecule for the synthesis of a wide variety of glycoconjugates, which are vital for cellular structure and function. wikipedia.org Its most prominent role is in the initiation of mucin-type O-linked glycosylation, a common modification of proteins secreted or bound to the cell membrane. aginganddisease.orgnih.govmdpi.com This process begins with the transfer of GalNAc from UDP-GalNAc to a serine or threonine residue on a protein, a step that represents the first committed stage in the biosynthesis of all mucin-type O-glycans. oup.comnih.gov These O-glycans are crucial components of mucins, which protect and lubricate epithelial surfaces. wikipedia.orgnih.gov

Beyond mucins, UDP-GalNAc is an essential precursor for the synthesis of other major classes of glycoconjugates, including glycosaminoglycans (GAGs) and certain glycolipids. biolog.denih.gov GAGs such as chondroitin (B13769445) sulfate (B86663) and dermatan sulfate are long, unbranched polysaccharides that are key components of the extracellular matrix and are involved in cell signaling and tissue structure. nih.gov The synthesis of these molecules relies on the incorporation of GalNAc from UDP-GalNAc into repeating disaccharide units. nih.gov UDP-GalNAc is also required for the production of various glycosphingolipids, which are integral components of cell membranes involved in cell recognition and signaling. biolog.de The diverse roles of the glycoconjugates synthesized from UDP-GalNAc underscore its central importance in glycobiology.

Data Tables

Key Enzymes in UDP-GalNAc Metabolism

| Enzyme Name | Abbreviation | Function |

| UDP-GlcNAc 4-epimerase | GALE | Interconverts UDP-GlcNAc and UDP-GalNAc. nih.govpnas.org |

| GalNAc Kinase | GALK2 | Phosphorylates GalNAc to GalNAc-1-phosphate in the salvage pathway. nih.govresearchgate.net |

| UDP-GalNAc Pyrophosphorylase | AGX1/AGX2 | Catalyzes the formation of UDP-GalNAc from GalNAc-1-phosphate and UTP. pnas.orgnih.gov |

| Polypeptide N-acetylgalactosaminyltransferase | GalNAc-T | Transfers GalNAc from UDP-GalNAc to serine or threonine residues on proteins. nih.govoup.com |

| N-acetylglucosamine-1-phosphate uridyltransferase | GlmU | Can synthesize UDP-GalNAc analogs from GalNAc-1-phosphate. nih.govnih.gov |

Major Glycoconjugates Synthesized Using UDP-GalNAc

| Glycoconjugate Class | Specific Examples | Biological Importance |

| Mucin-type O-glycans | Mucin glycoproteins (e.g., MUC5AC) | Lubrication and protection of epithelial surfaces, cell signaling. wikipedia.orgnih.govnih.gov |

| Glycosaminoglycans (GAGs) | Chondroitin sulfate, Dermatan sulfate | Components of the extracellular matrix, tissue structure, cell signaling. nih.gov |

| Glycosphingolipids | Globosides | Components of cell membranes, cell recognition, signal transduction. wikipedia.orgbiolog.de |

Structure

2D Structure

Properties

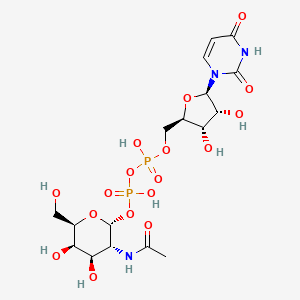

IUPAC Name |

[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYTUAZOPRMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O17P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862122 |

Source

|

| Record name | 3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl [5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen diphosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Uridine diphosphate-N-acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7277-98-7 |

Source

|

| Record name | Uridine diphosphate-N-acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Uridine Diphosphate N Acetylgalactosamine

De Novo Biosynthetic Pathways

The synthesis of UDP-GalNAc can be accomplished through various routes, including direct synthesis from N-acetylgalactosamine precursors or by the modification of other nucleotide sugars.

A direct pathway for UDP-GalNAc synthesis involves the action of a pyrophosphorylase, specifically a UDP-N-acetylgalactosamine pyrophosphorylase. In humans, this enzyme is known as AGX1. nih.govuark.edu This pathway utilizes N-acetylgalactosamine (GalNAc) as the initial substrate. The synthesis proceeds in two main steps:

Phosphorylation of GalNAc: The enzyme GalNAc kinase (GK) first phosphorylates GalNAc at the C1 position, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, to produce N-acetylgalactosamine-1-phosphate (GalNAc-1-P). nih.gov

Uridylylation of GalNAc-1-P: The UDP-GalNAc pyrophosphorylase (AGX1) then catalyzes the reaction between GalNAc-1-P and uridine (B1682114) triphosphate (UTP) to form UDP-GalNAc and pyrophosphate (PPi). nih.govuark.edu

This two-step enzymatic cascade provides an efficient method for producing UDP-GalNAc and its analogs. nih.govuark.edu

In most organisms, from bacteria to eukaryotes, the most common pathway for UDP-GalNAc synthesis is through the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc). asm.orgnih.gov This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 4-epimerase (EC 5.1.3.7), often referred to as Gne. wikipedia.orgnih.gov

The enzyme facilitates the interconversion of UDP-GlcNAc and UDP-GalNAc by inverting the stereochemistry at the 4'-position of the hexosamine sugar. wikipedia.orgcharlotte.edu This reversible reaction allows cells to maintain a balance between the two essential nucleotide sugars, both of which are precursors for the biosynthesis of various glycans. asm.orgnih.gov UDP-GlcNAc itself is synthesized from fructose-6-phosphate (B1210287) through the hexosamine biosynthetic pathway. wikipedia.orgnih.gov Therefore, this epimerase-catalyzed reaction directly links the metabolic pools of these two crucial building blocks. nih.gov A mutation in the gne gene can lead to an inability to produce UDP-GalNAc from UDP-GlcNAc, resulting in a deficient O-antigen lipopolysaccharide (LPS) in certain bacteria. nih.gov

Research has uncovered alternative biosynthetic routes for UDP-GalNAc, particularly in the domain of Archaea, highlighting a greater diversity in nucleotide sugar metabolism than previously understood. asm.orgnih.gov

A novel and direct biosynthetic pathway for UDP-GalNAc has been identified in the thermophilic crenarchaeon Sulfolobus tokodaii. asm.orgnih.govnih.gov This pathway is distinct because it does not rely on the epimerization of UDP-GlcNAc and instead utilizes glucosamine-6-phosphate (GlcN-6-P) as a key precursor. nih.govnih.gov

The key steps in this archaeal pathway are:

Epimerization of GlcN-6-P: A novel epimerase, encoded by the ST2245 gene in S. tokodaii, directly converts glucosamine-6-phosphate (GlcN-6-P) to galactosamine-6-phosphate (GalN-6-P). nih.govnih.gov

Isomerization: A phosphogalactosamine mutase (encoded by ST0242) then isomerizes GalN-6-P to galactosamine-1-phosphate (GalN-1-P). nih.govnih.gov

Acetylation and Uridylylation: The bifunctional ST0452 protein subsequently performs both the acetylation of GalN-1-P to N-acetylgalactosamine-1-phosphate (GalNAc-1-P) and its final conversion to UDP-GalNAc via a uridyltransferase reaction. asm.orgnih.gov

This discovery confirmed the existence of a complete UDP-GalNAc biosynthetic pathway operating independently of the canonical Gne-mediated route. nih.gov

The existence of multiple pathways for UDP-GalNAc synthesis suggests a complex evolutionary history of nucleotide sugar metabolism. asm.orgnih.gov Analysis of gene distribution indicates at least three different types of UDP-GalNAc biosynthetic pathways across various organisms:

The canonical conversion pathway using UDP-N-acetylglucosamine 4'-epimerase (Gne) to interconvert UDP-GlcNAc and UDP-GalNAc, which is widespread in Bacteria and Eukarya. asm.orgnih.gov

A second conversion pathway that involves different epimerases. asm.org

The direct pathway found in Archaea like S. tokodaii, which utilizes a novel epimerase acting on GlcN-6-P. asm.orgnih.govnih.gov

The identification of these distinct pathways provides significant insights into the evolution and development of nucleotide sugar biosynthesis. nih.gov Furthermore, the existence of Crenarchaeota species that lack all three of these known pathways suggests that even more, as-yet-undiscovered, biosynthetic routes may exist. asm.org

Biosynthetic Pathways for UDP-GalNAc

| Pathway Name | Key Enzyme(s) | Starting Substrate(s) | Key Intermediates | Organism Domain(s) |

| Uridyltransferase Pathway | GalNAc Kinase (GK), UDP-GalNAc Pyrophosphorylase (AGX1) | N-acetylgalactosamine (GalNAc), ATP, UTP | N-acetylgalactosamine-1-phosphate (GalNAc-1-P) | Eukarya (e.g., Humans) nih.gov |

| Canonical Epimerase Pathway | UDP-N-acetylglucosamine 4'-epimerase (Gne) | UDP-N-acetylglucosamine (UDP-GlcNAc) | - | Bacteria, Eukarya asm.orgnih.gov |

| Archaeal Direct Pathway | Novel GlcN-6-P Epimerase, Phosphogalactosamine mutase, Bifunctional acetyltransferase/uridyltransferase | Glucosamine-6-phosphate (GlcN-6-P) | Galactosamine-6-P (GalN-6-P), Galactosamine-1-P (GalN-1-P) | Archaea (e.g., S. tokodaii) nih.govnih.gov |

Metabolism and Regulation of Uridine Diphosphate N Acetylgalactosamine Levels

Catabolism and Degradation Pathways

The breakdown of UDP-GalNAc is an essential process for recycling its components and maintaining cellular homeostasis. This process is intrinsically linked to its synthesis, often involving the reverse action of biosynthetic enzymes.

UDP-GalNAc Pyrophosphatase Activity

The primary catabolic pathway for UDP-GalNAc involves the hydrolytic activity of pyrophosphatases. Specifically, enzymes such as UDP-N-acetylgalactosamine pyrophosphorylase (AGX1) can catalyze the reversible reaction of UDP-GalNAc synthesis. nih.govnih.gov In the catabolic direction, this enzyme functions as a pyrophosphatase, catalyzing the hydrolysis of the pyrophosphate bond within the UDP-GalNAc molecule. ebi.ac.uk

This reaction breaks down UDP-GalNAc into its constituent parts: Uridine (B1682114) triphosphate (UTP) and N-acetylgalactosamine-1-phosphate (GalNAc-1-P). The activity of these pyrophosphorylases is a key node in controlling the cellular pool of UDP-GalNAc. nih.gov While often studied for their synthetic role, their ability to reverse the reaction provides a direct mechanism for UDP-GalNAc degradation when cellular demands change. nih.gov For instance, the human enzyme AGX1 is recognized for its role in both the synthesis and, by extension, the pyrophosphorolytic cleavage of UDP-GalNAc. nih.govnih.gov

Table 1: Key Enzymes in UDP-GalNAc Metabolism

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| UDP-N-acetylgalactosamine Pyrophosphorylase | AGX1 | Catalyzes the reversible synthesis and pyrophosphorolytic degradation of UDP-GalNAc. | nih.govnih.gov |

| UDP-GlcNAc 4-epimerase | GALE | Interconverts UDP-GlcNAc and UDP-GalNAc. | nih.govasm.org |

Mechanisms of Intracellular Transport

The synthesis of UDP-GalNAc occurs in the cytoplasm, but it is utilized within the lumen of the Golgi apparatus for glycosylation reactions. nih.govencyclopedia.pub This spatial separation necessitates sophisticated transport mechanisms to move the nucleotide sugar across the Golgi membrane.

Nucleotide Sugar Transporter (NST) Family

The transport of UDP-GalNAc from the cytosol into the Golgi lumen is mediated by a specific group of transmembrane proteins known as Nucleotide Sugar Transporters (NSTs). nih.govcienciavida.org These transporters belong to the Solute Carrier Family 35 (SLC35). nih.govguidetopharmacology.org The SLC35 family is characterized by proteins with multiple transmembrane domains that facilitate the movement of nucleotide sugars. guidetopharmacology.org Several members of this family have been identified as transporters for UDP-GalNAc. For example, SLC35D1 (also known as UGTrel7) is a multi-specific transporter for UDP-GlcNAc, UDP-GalNAc, and UDP-Glucuronic acid (UDP-GlcA). guidetopharmacology.orgmdpi.com Additionally, the protein SLC35A5 is suggested to be a transporter for the same three UDP-sugars. nih.gov

Transport into Golgi Apparatus

The primary destination for transported UDP-GalNAc is the Golgi apparatus, the central hub for protein and lipid glycosylation. mdpi.comnih.gov The NSTs are localized to the Golgi membrane, where they ensure a sufficient supply of the sugar donor for glycosyltransferases. nih.govnih.gov Studies have shown that the human UDP-galactose transporter can also facilitate the translocation of UDP-GalNAc. mdpi.com The proper functioning and localization of these transporters are critical; defects in NSTs can lead to impaired glycosylation, affecting the synthesis of essential macromolecules like proteoglycans and glycoproteins. nih.gov The transport activity of SLC35A2, which primarily transports UDP-galactose, has also been shown to handle UDP-GalNAc. researchgate.net

Exchange Mechanisms (e.g., in exchange for UMP)

Nucleotide sugar transport into the Golgi is not a passive process but an active exchange. NSTs function as antiporters, coupling the import of a nucleotide sugar into the Golgi with the export of a corresponding nucleoside monophosphate into the cytosol. guidetopharmacology.orgnih.gov In the case of UDP-GalNAc, it is transported into the Golgi lumen in exchange for Uridine Monophosphate (UMP). nih.goviaea.org This antiport mechanism is electroneutral. iaea.org The UMP is generated within the Golgi lumen after the GalNAc moiety is transferred from UDP-GalNAc to an acceptor molecule by a glycosyltransferase, leaving behind UDP, which is then hydrolyzed to UMP and an inorganic phosphate (B84403). This strict coupling ensures a continuous supply of donor substrates for glycosylation while preventing the toxic accumulation of nucleoside monophosphates within the Golgi. nih.goviaea.org

Table 2: UDP-GalNAc Transporters of the SLC35 Family

| Transporter | Gene Name | Substrate(s) Including UDP-GalNAc | Location | Mechanism | Reference |

|---|---|---|---|---|---|

| UGTrel7 | SLC35D1 | UDP-GalNAc, UDP-GlcNAc, UDP-GlcA | Golgi Apparatus | Antiporter | guidetopharmacology.orgmdpi.com |

| Putative UDP-sugar transporter | SLC35A5 | UDP-GalNAc, UDP-GlcNAc, UDP-GlcA | Golgi Apparatus | Antiporter | nih.gov |

Regulatory Mechanisms Governing UDP-GalNAc Supply

The availability of UDP-GalNAc for glycosylation reactions is tightly regulated to meet cellular needs and respond to external stimuli. This regulation occurs at multiple levels, from the initial synthesis of its precursors to its final utilization by enzymes.

In most organisms, UDP-GalNAc is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) by the enzyme UDP-GlcNAc 4-epimerase. asm.orgnih.gov Therefore, the regulation of UDP-GlcNAc levels is a primary determinant of UDP-GalNAc supply. The synthesis of UDP-GlcNAc is the end-product of the hexosamine biosynthesis pathway (HBP), which integrates metabolites from carbohydrate, amino acid, lipid, and nucleotide metabolism. encyclopedia.pub Consequently, the flux through the HBP, which is sensitive to the nutritional state of the cell, directly governs the availability of the precursor for UDP-GalNAc synthesis. encyclopedia.pubwikipedia.org

Furthermore, the activity of the enzymes that directly synthesize and consume UDP-GalNAc is another layer of regulation. The expression and kinetic properties of UDP-GalNAc pyrophosphorylase (AGX1), which catalyzes the final step in UDP-GalNAc synthesis, are crucial. nih.govnih.gov On the consumer side, the affinity (Km) of glycosyltransferases for UDP-GalNAc can be modulated, affecting the rate of its consumption. For example, studies on related glycosyltransferases have shown that their Km for the nucleotide sugar donor can change in response to cellular signals, thereby altering the efficiency of glycosylation even with a constant supply of the substrate. nih.gov The binding of UDP-GalNAc itself can also induce conformational changes in some glycosyltransferases, influencing their catalytic activity and providing a feedback mechanism. oup.com

Transcriptional and Translational Control of Biosynthetic Enzymes

The expression of enzymes involved in UDP-GalNAc biosynthesis is under strict transcriptional and translational control, ensuring that their levels are adjusted to meet the cell's metabolic needs.

In prokaryotes, such as Escherichia coli, the genes for galactose metabolism, including galE which encodes UDP-glucose 4-epimerase, are organized into the gal operon. nih.gov The transcription of this operon is regulated by the GalR repressor protein. nih.govnih.gov GalR binds to operator regions within the operon to repress transcription in the absence of galactose. nih.gov When galactose is present, it acts as an inducer, causing a conformational change in GalR and leading to its dissociation from the operator, thereby allowing transcription of the gal genes. khanacademy.org

In eukaryotes, the regulation is more complex. In yeast, the transcription of GAL genes is controlled by the Gal4 protein, a transcriptional activator. youtube.com The activity of Gal4 is itself regulated by the Gal80 protein, which binds to and inhibits Gal4 in the absence of galactose. elifesciences.org

In humans, the expression of the GALE gene is influenced by various factors, including the metabolic state of the cell. For example, hepatic Gale expression is suppressed during fasting and increases after refeeding. nih.gov The transcription factor spliced X-box binding protein 1 (Xbp1s), an effector of the endoplasmic reticulum (ER) stress response, has been shown to modulate Gale expression in the liver. nih.gov Furthermore, the expression of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGaNTases), enzymes that transfer GalNAc from UDP-GalNAc to proteins, is tissue-specific and developmentally regulated. oup.com

Table 1: Key Enzymes in UDP-GalNAc Metabolism and their Transcriptional Regulators

| Enzyme | Gene | Organism | Transcriptional Regulators | Effect |

| UDP-glucose 4-epimerase | galE | E. coli | GalR | Repressor |

| UDP-glucose 4-epimerase | GAL genes | Yeast | Gal4 | Activator |

| UDP-glucose 4-epimerase | GAL genes | Yeast | Gal80 | Inhibitor of Gal4 |

| UDP-glucose 4-epimerase | Gale | Mouse (liver) | Xbp1s | Modulator |

| UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases | ppGaNTase | Mammals | Tissue-specific factors | Developmental and tissue-specific expression |

This table is interactive. You can sort the columns by clicking on the headers.

Allosteric Regulation of Enzymes

Allosteric regulation provides a rapid mechanism to fine-tune the activity of biosynthetic enzymes in response to changes in the cellular environment. The key enzyme in the primary UDP-GalNAc biosynthetic pathway, GALE, is subject to such regulation.

In Saccharomyces fragilis, UDP-glucose 4-epimerase exhibits allosteric kinetics when UDP-glucose is the substrate. nih.gov At low concentrations of UDP-glucose, the enzyme's activity is significantly reduced. nih.gov However, glucose 6-phosphate acts as a potent allosteric activator, enhancing the enzyme's affinity for UDP-glucose and increasing the reaction rate. nih.gov This suggests a regulatory role for GALE in controlling the flux of galactose metabolism based on the availability of glucose derivatives. nih.gov

In some bacterial UDP-GlcNAc 2-epimerases, the substrate UDP-GlcNAc itself acts as an allosteric activator. This indicates that the enzyme requires the presence of its substrate to adopt a fully active conformation.

The activity of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), an enzyme involved in sialic acid biosynthesis which utilizes UDP-GlcNAc, is allosterically inhibited by CMP-Neu5Ac, the end-product of the pathway. nih.gov This feedback inhibition ensures that the production of sialic acids is balanced with the availability of precursors. nih.gov UDP can also act as a competitive inhibitor of the epimerase activity. nih.gov

Table 2: Allosteric Regulators of Enzymes in and related to UDP-GalNAc Biosynthesis

| Enzyme | Organism/System | Allosteric Effector | Effect |

| UDP-glucose 4-epimerase | Saccharomyces fragilis | Glucose 6-phosphate | Activator |

| UDP-glucose 4-epimerase | Saccharomyces fragilis | UDP-glucose | Substrate, exhibits allosteric kinetics |

| Bacterial UDP-GlcNAc 2-epimerases | Bacteria | UDP-GlcNAc | Activator |

| UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) | General | CMP-Neu5Ac | Inhibitor |

| UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) | General | UDP | Competitive Inhibitor |

This table is interactive. You can sort the columns by clicking on the headers.

Impact of Cellular Metabolic State

The primary precursor for UDP-GalNAc is UDP-GlcNAc, which is the end product of the hexosamine biosynthetic pathway (HBP). nih.gov This pathway integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov Consequently, the cellular levels of UDP-GlcNAc, and by extension UDP-GalNAc, serve as a sensor of the cell's nutrient status. nih.gov For instance, about 2-5% of the glucose that enters a cell is shunted into the HBP to produce UDP-GlcNAc. nih.gov

The cellular energy charge, often represented by the ATP/ADP ratio, also plays a crucial role. The synthesis of UDP-GlcNAc from glucosamine-6-phosphate requires UTP, which is in equilibrium with ATP. nih.gov Therefore, a high energy state with ample ATP and UTP favors the synthesis of UDP-GlcNAc and subsequently UDP-GalNAc. Conversely, a low energy state can limit the availability of these precursors. High ATP/ADP ratios can inhibit glycolysis, which would reduce the flux into the HBP. nih.gov

Studies have shown that intracellular levels of UDP-GlcNAc and UDP-GalNAc fluctuate in response to metabolic perturbations. nih.gov For example, in a state of hyperglycemia, the increased influx of glucose can lead to an elevated production of UDP-GlcNAc. This, in turn, can affect the levels of UDP-GalNAc and influence the glycosylation of proteins and lipids.

Table 3: Influence of Cellular Metabolic State on UDP-GalNAc Levels

| Metabolic Condition | Key Cellular Change | Impact on UDP-GalNAc Precursors | Consequence for UDP-GalNAc Levels |

| High Glucose Availability | Increased flux through glycolysis and HBP | Increased UDP-GlcNAc synthesis | Potential increase |

| Low Glucose Availability | Decreased flux through glycolysis and HBP | Decreased UDP-GlcNAc synthesis | Potential decrease |

| High Energy State (High ATP/ADP ratio) | High UTP availability | Favors UDP-GlcNAc synthesis | Potential increase |

| Low Energy State (Low ATP/ADP ratio) | Low UTP availability | Limits UDP-GlcNAc synthesis | Potential decrease |

| Amino Acid Abundance (Glutamine) | Increased nitrogen source for HBP | Increased glucosamine-6-phosphate synthesis | Potential increase in UDP-GlcNAc |

| Fatty Acid Oxidation | Increased Acetyl-CoA | Increased substrate for GlcNAc-6-P acetylation | Potential increase in UDP-GlcNAc |

This table is interactive. You can sort the columns by clicking on the headers.

Role of Udp Galnac in Protein Glycosylation

Mucin-Type O-Glycosylation Initiation

The journey of mucin-type O-glycosylation begins in the Golgi apparatus, where a dedicated family of enzymes orchestrates the transfer of GalNAc from its activated sugar nucleotide donor, UDP-GalNAc, to the protein backbone. nih.govfrontiersin.org This event is the committed step in the formation of a diverse array of O-glycan structures that adorn many secreted and membrane-bound proteins. oup.com

Transfer to Serine and Threonine Residues

The enzymatic transfer of GalNAc from UDP-GalNAc is directed to the hydroxyl groups of serine (Ser) and threonine (Thr) residues within the polypeptide chain. oup.comaginganddisease.org This reaction is not random; the selection of specific serine and threonine sites is a highly regulated process, although unlike N-glycosylation, there is no strict consensus sequence that dictates the modification sites. nih.gov However, studies have shown that threonine residues are often glycosylated more efficiently than serine residues in vitro. nih.gov The local peptide sequence and the surrounding amino acid context play a significant role in dictating which residues will be glycosylated. oup.comnih.gov

Formation of the Tn Antigen (GalNAcα1-O-Ser/Thr)

The direct product of this initial transfer is the monosaccharide structure known as the Tn antigen (or Tn structure), chemically defined as GalNAcα1-O-Ser/Thr. nih.govaginganddisease.orgpnas.org The formation of the Tn antigen is a critical juncture in O-glycan biosynthesis, as it serves as the precursor for the elaboration of more complex O-glycan core structures. nih.govnih.gov In normal, healthy cells, the Tn antigen is typically a transient structure, swiftly modified by the addition of other sugar residues. nih.gov However, its accumulation on the cell surface is a hallmark of many cancers and is associated with pathological conditions. nih.govnih.gov

Subsequent Core Structure Formation (Core 1-4)

Following the formation of the Tn antigen, a variety of glycosyltransferases can act upon it to generate different core structures, which form the foundation for further glycan elongation and branching. The most common of these are Core 1 through Core 4. aginganddisease.orgnih.gov

Core 1 (T antigen): The most prevalent core structure, formed by the addition of a galactose (Gal) residue to the Tn antigen, creating the disaccharide Galβ1-3GalNAcα1-O-Ser/Thr. nih.govnih.gov This reaction is catalyzed by the core 1 β1,3-galactosyltransferase (T-synthase). nih.gov

Core 2: This structure is formed by the addition of an N-acetylglucosamine (GlcNAc) residue to the Core 1 structure, resulting in a branched glycan. nih.gov

Core 3: The Core 3 structure is initiated by the addition of a GlcNAc residue directly to the Tn antigen (GlcNAcβ1-3GalNAcα1-O-Ser/Thr) by the action of core 3 β1,3-N-acetylglucosaminyltransferase. nih.govfrontiersin.org

Core 4: This core structure is built upon the Core 2 structure, with the addition of another GlcNAc residue creating a more complex branched glycan. frontiersin.org

The differential expression and activity of the enzymes responsible for creating these core structures contribute to the vast diversity of O-glycans found in nature. nih.gov

UDP-GalNAc:Polypeptide N-Acetylgalactosaminyltransferases (GalNAc-Ts/ppGaNTases)

The enzymes responsible for catalyzing the initial transfer of GalNAc from UDP-GalNAc to proteins are the UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases, commonly abbreviated as GalNAc-Ts or ppGaNTases. oup.compnas.orgnih.gov These enzymes are the gatekeepers of mucin-type O-glycosylation, determining the sites of glycan attachment. nih.gov

Overview of the GalNAc-T Gene Family and Isoforms (e.g., 20+ human isoforms)

The GalNAc-Ts constitute a large and highly conserved family of enzymes. nih.gov In humans, there are approximately 20 distinct isoforms, each encoded by a separate gene (GALNTs). nih.govnih.govmdpi.com This large number of isoforms is unique among glycosyltransferases that initiate other types of glycosylation and suggests a high degree of regulation and specificity in the O-glycosylation process. nih.govoup.com The various GalNAc-T isoforms exhibit distinct tissue-specific and developmental stage-specific expression patterns, as well as partially overlapping but also unique substrate specificities. nih.govnih.gov This complexity allows for precise control over the O-glycoproteome of a given cell or tissue. nih.gov

| Enzyme Family | Number of Human Isoforms | Function |

| UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) | ~20 | Initiate mucin-type O-glycosylation by transferring GalNAc from UDP-GalNAc to serine and threonine residues on proteins. |

Structural Characteristics of GalNAc-Ts

GalNAc-Ts are type II transmembrane proteins, meaning their N-terminus is in the cytoplasm, followed by a single transmembrane domain, and a large C-terminal region that resides in the lumen of the Golgi apparatus. nih.gov The luminal portion contains two key domains: an N-terminal catalytic domain and a C-terminal lectin domain, connected by a flexible linker. nih.govnih.gov

Catalytic Domain: This domain possesses the characteristic GT-A fold and contains the binding sites for the UDP-GalNAc donor substrate and the acceptor polypeptide. nih.gov A flexible loop within this domain plays a crucial role in catalysis, adopting open and closed conformations. nih.govresearchgate.net The coordination of a manganese ion (Mn2+) is essential for the enzyme's activity. researchgate.netnih.gov

Lectin Domain: This domain has a ricin-like β-trefoil fold and is responsible for recognizing carbohydrate structures. nih.gov This unique feature allows some GalNAc-T isoforms to bind to previously attached GalNAc residues on the substrate protein, thereby influencing the order and density of glycosylation in a hierarchical manner. nih.govnih.gov The lectin domain's ability to recognize glycopeptide substrates distinguishes the GalNAc-T family and adds another layer of regulatory complexity to O-glycosylation. nih.gov

The interplay between the catalytic and lectin domains allows for both the initial "de novo" glycosylation of naked polypeptides and the subsequent "fill-in" glycosylation of already glycosylated proteins, ensuring the proper maturation of the O-glycoproteome. nih.gov

Catalytic Domain Architecture

Polypeptide GalNAc-transferases are type II transmembrane proteins, featuring a luminal catalytic domain and a C-terminal lectin domain connected by a flexible linker. nih.govnih.gov The catalytic domain adopts a conserved GT-A fold, which is characterized by two adjoining Rossmann-like folds. nih.govnih.gov This architecture is crucial for the binding of both the donor substrate, UDP-GalNAc, and the acceptor peptide.

A key feature within the catalytic domain is the highly conserved DXH motif (e.g., Asp209, His211 in murine GalNAc-T1), which, along with another histidine residue (e.g., His344 in murine GalNAc-T1), is essential for coordinating a manganese ion (Mn2+). nih.govresearchgate.net The catalytic domain also contains a flexible loop that plays a critical role in the catalytic cycle. This loop can exist in an "open" inactive state or a "closed" active state, a transition that is dependent on the binding of UDP-GalNAc. nih.govresearchgate.net The recognition of UDP-GalNAc is a highly conserved process among the different GalNAc-T isoforms. nih.gov However, the non-conserved nature of the flexible loop and the peptide-binding groove is responsible for the diverse peptide substrate specificities observed among the various isoforms. nih.gov

Lectin Domain Function and Significance

A unique structural feature of most metazoan GalNAc-Ts is the presence of a C-terminal lectin domain, which possesses a ricin-like β-trefoil fold. nih.govnih.gov This domain is composed of three repeating subdomains (α, β, and γ), each with the potential to bind a GalNAc moiety. nih.gov The primary role of the lectin domain is to recognize and bind to previously glycosylated sites on a substrate, thereby increasing the local concentration of the substrate and enhancing the efficiency of subsequent glycosylation events at nearby acceptor sites. uniprot.orgnih.gov

The function of the lectin domain is isoform-specific and directs the pattern of glycosylation. For instance, some isoforms like ppGalNAc T1, T2, and T14 prefer to glycosylate sites C-terminal to an existing GalNAc-O-Thr, whereas ppGalNAc T3 and T6 favor N-terminal sites. nih.gov This directional preference is a novel mechanism for controlling the density and pattern of mucin-type O-glycosylation. nih.gov The lectin domains of different GalNAc-T isoforms (e.g., -T1, -T2, -T3, and -T4) have been shown to bind to distinct subsets of glycopeptides, highlighting an additional layer of complexity in the initiation of O-glycosylation. uniprot.org This selective binding by the lectin domain can modulate the kinetic properties of the enzyme, particularly in the later stages of glycosylation, to achieve dense O-glycan occupancy. nih.gov

Metal Ion Coordination in Catalysis (e.g., Mn2+)

The catalytic activity of GalNAc-transferases is critically dependent on the presence of a divalent metal ion, with manganese (Mn2+) being the most effective. merckmillipore.com The Mn2+ ion is coordinated within the active site of the catalytic domain by specific amino acid residues. Structural studies have revealed that the metal ion is held in an octahedral geometry. acs.orgnih.gov

The key coordinating residues are provided by the conserved DXH motif (e.g., Asp276 and His278 in T. gondii GalNAc-T3) and an additional histidine residue (e.g., His414 in T. gondii GalNAc-T3). acs.orgnih.gov The coordination sphere is completed by interactions with the UDP moiety of the donor substrate and a water molecule. acs.orgnih.gov This coordinated Mn2+ ion is essential for the optimal binding of UDP-GalNAc and for stabilizing the transition state during the glycosyl-transfer reaction. researchgate.netmerckmillipore.com

Catalytic Mechanism and Kinetics

The transfer of GalNAc from UDP-GalNAc to a peptide substrate by GalNAc-Ts follows a sophisticated catalytic mechanism characterized by conformational changes and precise substrate recognition, leading to efficient glycosylation.

Induced-Fit Mechanism and UDP-GalNAc Dependency

GalNAc-transferases employ an induced-fit catalytic mechanism that is strictly dependent on the binding of the donor substrate, UDP-GalNAc. nih.gov In the absence of UDP-GalNAc, the enzyme exists in an inactive state, characterized by an "open" conformation of a flexible loop within the catalytic domain. nih.govresearchgate.net The binding of UDP-GalNAc, in conjunction with the Mn2+ ion, induces a significant conformational change, causing the flexible loop to adopt a "closed" conformation. nih.gov

This closure of the flexible loop is essential for creating a competent peptide-binding groove, which allows the enzyme to recognize and bind the acceptor peptide substrate. nih.gov This active conformation is further stabilized by the "in" conformation of a catalytic tryptophan residue (e.g., Trp334 in GalNAc-T4). nih.gov Therefore, the binding of UDP-GalNAc is the prerequisite for the formation of a productive enzyme-substrate complex and the subsequent catalytic transfer of GalNAc.

Reaction Rates and Efficiency of Glycosylation

The catalytic efficiency of GalNAc-transferases varies significantly among different isoforms and is highly dependent on the nature of the acceptor substrate, including both naked peptides and glycopeptides. nih.govnih.gov Kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) provide insights into the substrate affinity and turnover rate of these enzymes.

Generally, isoforms like GalNAc-T1, -T2, and -T3 exhibit considerably higher catalytic efficiency with a broad range of peptide substrates compared to other isoforms. nih.gov The presence of a prior GalNAc modification on the substrate can dramatically influence the reaction kinetics. For instance, the catalytic efficiency (Vmax/Km) of GalNAc-T4 is significantly enhanced with glycopeptide substrates that can bind to its lectin domain. nih.govnih.gov

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Catalytic Efficiency (Vmax/Km or kcat/Km) | Reference |

|---|---|---|---|---|---|

| GalNAc-T2 | GG (0 charge) | 5420 ± 3830 | 78.1 ± 40.2 min⁻¹ (kcat) | 0.014 (kcat/Km) | oup.com |

| GalNAc-T2 | DD (-6 charge) | 2590 ± 664 | 53.5 ± 8.1 min⁻¹ (kcat) | 0.021 (kcat/Km) | oup.com |

| GalNAc-T4 (Wild-Type) | Glycopeptide 3 (-T--TT-) | 150 ± 20 | 1.1 ± 0.05 (nmol/min/mg) | 0.0073 | nih.govnih.gov |

| GalNAc-T4 (Wild-Type) | Glycopeptide 4 (-TT-) | > 1000 | 0.14 ± 0.01 (nmol/min/mg) | < 0.00014 | nih.govnih.gov |

| GalNAc-T4 (Wild-Type) | Glycopeptide 6 (-T--TT-) | 35 ± 5 | 0.38 ± 0.01 (nmol/min/mg) | 0.011 | nih.govnih.gov |

| tgGalNAc-T3 | RR (+6 charge) | 79.4 ± 11.2 | 101 ± 3.4 min⁻¹ (kcat) | 1.27 (kcat/Km) | oup.com |

| tgGalNAc-T3 | GG (0 charge) | 196 ± 46.5 | 85.5 ± 7.6 min⁻¹ (kcat) | 0.44 (kcat/Km) | oup.com |

| tgGalNAc-T3 | DD (-6 charge) | > 2000 | 2.9 ± 0.5 min⁻¹ (kcat) | < 0.0015 (kcat/Km) | oup.com |

Substrate Specificity of GalNAc-Ts

The large family of GalNAc-T isoforms exhibits a complex pattern of substrate specificity, which allows for the precise regulation of O-glycosylation. This specificity is determined by the recognition of both the amino acid sequence of the acceptor peptide and the presence of pre-existing GalNAc moieties on glycopeptide substrates. uniprot.orgnih.gov

The substrate preferences of GalNAc-Ts can be broadly categorized:

Peptide-preferring isoforms: Some isoforms, like GalNAc-T1 and -T2, can efficiently glycosylate "naked" peptide substrates that have not been previously glycosylated. nih.gov

(Glyco)peptide-preferring isoforms: Isoforms such as GalNAc-T4 show enhanced activity towards glycopeptide substrates but can also glycosylate some naked peptides. nih.gov

Strict glycopeptide-preferring isoforms: A third group, including GalNAc-T7 and -T10, displays a strong preference for, or an absolute requirement of, a pre-existing GalNAc on the substrate for their activity. nih.govacs.org

The recognition of the peptide sequence is primarily governed by the catalytic domain. While there is no strict consensus sequence for O-glycosylation, certain amino acid residues are often preferred at specific positions relative to the glycosylation site (Ser/Thr at position 0). For example, a proline residue at the +3 position is a common feature of substrates for many GalNAc-T isoforms. nih.gov The residues at the -1 and +1 positions also significantly influence substrate recognition, with the specific preferences varying between isoforms. nih.gov For GalNAc-T2, for instance, proline, serine, threonine, and alanine (B10760859) are preferred at the -1 position. The size and nature of the pocket in the peptide-binding groove, which is modulated by specific enzyme residues (e.g., R362, K363, Q364, H365, and W331 in GalNAc-T2), regulate the preference for particular amino acids at the -1 position.

The lectin domain, as previously discussed, plays a crucial role in the recognition of glycopeptide substrates, directing the glycosylation of subsequent sites. This dual recognition of both peptide sequence and prior glycosylation allows for the intricate and hierarchical control of O-glycan biosynthesis.

Regulation of GalNAc-T Activity

The genes encoding the GalNAc-T isoforms (GALNTs) are differentially expressed across various tissues and during different stages of development. nih.gov This differential expression is a key mechanism for regulating the O-glycoproteome in a tissue-specific manner. nih.govpsu.edu Tissues with high secretory activity, such as the colon, testis, and sublingual gland, tend to have the highest total expression of GALNT genes. psu.edu

Real-time PCR analysis in murine tissues has provided a comprehensive map of isoform expression. psu.edu For example:

GalNAc-T1 is one of the most highly expressed isoforms across a wide range of tissues, suggesting a broad, housekeeping role in O-glycosylation. psu.edu

GalNAc-T2 expression is also widespread but shows particularly high levels in tissues like the heart and skeletal muscle.

GalNAc-T3 shows more restricted expression, with high levels in the pancreas and salivary glands. oup.com

Other isoforms, such as GalNAc-T7 and GalNAc-T8 , exhibit highly tissue-specific expression patterns, with GalNAc-T8 being predominantly found in the brain. psu.edu

A study in a human keratinocyte cell line found expression of isoforms T1, T2, T3, T6, T7, T10, T11, T14, and T18, matching the profile of primary human keratinocytes. nih.gov This regulated expression pattern suggests that the specific combination of GalNAc-T isoforms present in a cell determines its capacity to glycosylate a particular set of proteins, thereby influencing distinct cellular processes. nih.govembopress.org

| GalNAc-T Isoform | Relative Expression in Murine Tissues | Reference |

|---|---|---|

| ppGaNTase-T1 | High expression in most tissues, including kidney, spleen, lung, testis, and sublingual gland. | psu.edu |

| ppGaNTase-T2 | High expression in heart, skeletal muscle, and kidney. Moderate in other tissues. | psu.edu |

| ppGaNTase-T3 | High expression in pancreas and sublingual gland. Lower in other tissues. | oup.compsu.edu |

| ppGaNTase-T4 | High expression in testis and colon. Moderate in stomach and lung. | psu.edu |

| ppGaNTase-T7 | High expression in sublingual gland and prostate. Low in most other tissues. | psu.edu |

| ppGaNTase-T8 | Expression largely restricted to the brain. | psu.edu |

In addition to transcriptional regulation, the activity of GalNAc-T enzymes can be directly modulated by post-translational modifications (PTMs) on the enzyme itself. youtube.com PTMs are chemical alterations that can induce conformational changes, form docking sites for other molecules, and rapidly regulate protein activity. youtube.com

One such modification with a demonstrated impact on GalNAc-T activity is lysine (B10760008) acetylation. conicet.gov.ar A study on the ppGalNAc-T3 isoform found that a mutation at a specific lysine residue (K626), a potential PTM site within the lectin domain, resulted in lower GalNAc-transferase activity. conicet.gov.ar The mutant enzymes also showed reduced binding to O-GalNAc glycopeptides, indicating that this modification affects the carbohydrate recognition capacity of the lectin domain. conicet.gov.ar This finding highlights the important role of PTMs within the lectin domain in modulating the biological activity of GalNAc-T enzymes. conicet.gov.ar While this area is still under investigation, it represents a critical layer of regulation that can fine-tune the O-glycosylation process in response to cellular signals.

Subcellular Relocation (e.g., Golgi-to-ER)

Under normal physiological conditions, the initiation of mucin-type O-glycosylation, and therefore the localization of GalNAc-Ts, is predominantly in the Golgi apparatus, specifically the cis-Golgi. nih.govnih.gov However, the subcellular location of these enzymes is not static and can be dynamically regulated. Studies have shown that upon certain cellular stimuli, such as growth factor stimulation, GalNAc-Ts can be relocated from the Golgi to the endoplasmic reticulum (ER). nih.gov

Involvement in Other Glycosylation Processes

Beyond its central role in protein O-glycosylation, UDP-GalNAc is also a crucial building block in the biosynthesis of other important classes of glycoconjugates, most notably glycolipids.

Glycolipid Biosynthesis

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. They are integral components of cell membranes and are involved in cell recognition, signaling, and adhesion. UDP-GalNAc is the donor of the GalNAc residue in the synthesis of various glycolipids, particularly gangliosides and other glycosphingolipids. nih.govnih.govbiolog.de

The biosynthesis of these complex molecules occurs in a stepwise manner within the Golgi apparatus, catalyzed by a series of specific glycosyltransferases. nih.gov One key enzyme in this process is UDP-GalNAc:LacCer/GM3/GD3/GT3 β1-4 N-acetylgalactosaminyltransferase (also known as GM2/GD2 synthase), which transfers GalNAc from UDP-GalNAc to precursor glycolipids like lactosylceramide (B164483) (LacCer), GM3, GD3, and GT3. nih.gov This reaction is a critical step in the formation of the ganglio-series of glycosphingolipids. nih.gov The resulting products, such as GA2, GM2, GD2, and GT2, serve as intermediates for the synthesis of more complex gangliosides. nih.gov

Studies have shown that the availability of UDP-amino sugars, including UDP-GalNAc, can influence the rate of ganglioside biosynthesis. nih.gov For instance, elevated concentrations of UDP-GalNAc can lead to the inhibition of certain galactosyltransferases involved in the elongation of glycolipid chains. nih.gov This suggests a regulatory role for UDP-GalNAc levels in modulating the cellular glycolipid profile.

Biological Functions and Physiological Significance of Udp Galnac Derived Glycans

Cell-Cell Recognition and Adhesion

Glycans derived from UDP-GalNAc play a pivotal role in mediating the interactions between cells, a fundamental process for tissue formation and homeostasis. aginganddisease.orgresearchgate.net These carbohydrate structures are prominently displayed on the surface of cells, where they function as recognition signals and contribute to the adhesive properties of various proteins.

O-GalNAc glycosylation is essential for the proper function of adhesion molecules that govern cell-matrix and cell-cell interactions. aginganddisease.org For instance, the glycosylation of integrins, a major family of receptors mediating cell-matrix adhesion, can be significantly altered in the absence of a proper UDP-GalNAc supply, potentially impacting their signaling capabilities. nih.gov A key example of O-glycans' role in adhesion is the modification of P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), a transmembrane protein found on leukocytes. aginganddisease.org The heavy O-glycosylation of PSGL-1 is crucial for its binding to selectins on endothelial cells, a critical interaction for the rolling and adhesion of monocytes and other immune cells during an inflammatory response. aginganddisease.org

Table 1: Examples of Proteins in Cell Adhesion Modified by UDP-GalNAc-Derived Glycans

| Protein | Function | Role of O-GalNAc Glycosylation |

|---|---|---|

| Integrins | Cell-matrix adhesion, signaling | Modulates receptor structure and signaling function. nih.gov |

| P-selectin glycoprotein ligand-1 (PSGL-1) | Leukocyte rolling and adhesion | Essential for binding to selectins on endothelial cells. aginganddisease.org |

| Membrane Receptors | General cell surface interactions | O-glycans impart unique structural features that can influence intercellular adhesion. oup.com |

Signal Transduction and Receptor-Ligand Interactions

The addition of GalNAc-initiated glycans to cell surface receptors is a significant mechanism for modulating signal transduction pathways. aginganddisease.orgresearchgate.net Glycosylation can alter the conformation of a receptor, affect its ability to bind to its specific ligand, and influence its downstream signaling cascades. aginganddisease.orgresearchgate.net

Research has demonstrated that abnormal O-GalNAc glycosylation is linked to various diseases, underscoring its importance in maintaining normal signaling. aginganddisease.org For example, specific GalNAc-Ts regulate the glycosylation and processing of β-adrenergic receptors, which are crucial G protein-coupled receptors that control heart rate and contractility. aginganddisease.org Similarly, the glycosylation of the low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) receptors by GalNAc-T11 can substantially increase their ability to bind and uptake lipids, directly impacting lipid metabolism. aginganddisease.org Furthermore, deletion of the enzyme UDP-galactose 4′-epimerase (GALE), which interconverts UDP-GlcNAc and UDP-GalNAc, leads to hypoglycosylation of cell-surface death receptors and impacts their signaling, demonstrating the critical role of UDP-GalNAc availability in life-or-death cellular decisions. nih.gov

Table 2: Receptor Signaling Modulated by UDP-GalNAc-Derived Glycans

| Receptor/Pathway | Modulating Enzyme | Effect of Glycosylation |

|---|---|---|

| β-adrenergic receptors (βARs) | GalNAc-T2 | Co-regulates receptor processing and downstream signaling. aginganddisease.org |

| LDL and VLDL Receptors | GalNAc-T11 | Increases lipid binding and uptake. aginganddisease.org |

| ASK1 Signaling Pathway | GalNAc-T4 | Protects against cardiac hypertrophy by binding to and inhibiting ASK1. aginganddisease.org |

| Death Receptor (Fas/CD95) | GALE (controls UDP-GalNAc pool) | Proper glycosylation is required for normal receptor structure and signaling. nih.gov |

Immune System Modulation and Defense Mechanisms

O-GalNAc glycosylation is indispensable for the proper functioning of the immune system. nih.gov These modifications are involved in immune cell trafficking, recognition of self versus non-self, and host-pathogen interactions. nih.govwikipedia.org As mentioned previously, the glycosylation of PSGL-1 on leukocytes is a classic example, enabling these immune cells to adhere to blood vessel walls and migrate into tissues during inflammation. aginganddisease.org

The glycans also play a role in defense mechanisms against pathogens. The dense O-glycosylation of viral envelope proteins can be a double-edged sword. For instance, specific O-glycosylations in the furin cleavage site of the SARS-CoV-2 spike protein can inhibit its processing, which is a crucial step for viral infectivity. researchgate.net This highlights a mechanism where host glycosylation machinery, initiated by UDP-GalNAc, can directly influence the life cycle of a pathogen. These intricate interactions underscore the importance of O-glycans as a key component of the innate immune defense system. wikipedia.org

Developmental Processes

The precise regulation of O-GalNAc glycosylation is essential for normal embryonic development. aginganddisease.orgnih.gov The initiation of O-glycan chains is a fundamental biological process, and its disruption can have severe consequences. nih.gov Studies in model organisms have provided direct evidence for this necessity. In Drosophila melanogaster, at least one isoform of the polypeptide N-acetylgalactosaminyltransferase (ppGaNTase) family is known to be absolutely required for normal development. oup.compnas.org The complexity of the GalNAc-T enzyme family, with its 20 distinct members in humans, reflects the need for differential expression and unique substrate specificities to orchestrate the complex glycosylation patterns required during the development and differentiation of various tissues. oup.comnih.gov

Structural Integrity and Protection of Proteins

One of the most significant functions of dense O-GalNAc glycosylation is to provide structural integrity to the proteins they modify. oup.com The addition of numerous, often bulky and charged, glycan chains forces the polypeptide backbone into a rigid and extended conformation. This is particularly true for mucins, which are characterized by regions of dense O-glycosylation. nih.gov This extended structure is crucial for their function.

Furthermore, this dense carbohydrate shield provides substantial protection against environmental insults. oup.com Structure-function studies have demonstrated that O-glycans impart resistance to both thermal changes and, critically, proteolytic attack. oup.com The glycans physically block access of proteases to the protein backbone, thereby preventing degradation and ensuring the longevity and proper function of heavily glycosylated proteins like mucins in harsh environments such as the digestive tract.

Role in Mucin Biosynthesis and Function

UDP-GalNAc is the foundational molecule for the biosynthesis of all mucin-type O-glycans. wikipedia.org The entire process is initiated by the transfer of a single GalNAc residue from UDP-GalNAc to a serine or threonine on a core protein, a reaction catalyzed by GalNAc-Ts. pnas.orgpnas.org This first sugar creates a structure known as the Tn antigen (GalNAcα1-O-Ser/Thr). aginganddisease.orgpnas.org

This initial step is critical because it determines which sites on a protein will be glycosylated and serves as the anchor for all subsequent elaborations. aginganddisease.org From the Tn antigen, a variety of core structures can be built by different glycosyltransferases. The most common of these are Cores 1 through 4. aginganddisease.org For example, Core 3 (GlcNAcβ1–3GalNAcα-Ser/Thr) is synthesized from the Tn antigen and is found in mucins from specialized tissues like the colon. capes.gov.br The dense arrays of these extended glycans are essential for the primary functions of mucins, which include lubrication of epithelial surfaces, formation of protective barriers against pathogens and physical damage, and cell signaling. nih.govwikipedia.org

Table 3: Common Mucin Core Structures Originating from the Initial GalNAc Residue

| Core Structure | Name | Synthesis from Precursor |

|---|---|---|

| Tn Antigen | GalNAcα1-O-Ser/Thr | The initial product of UDP-GalNAc transfer to the protein. aginganddisease.org |

| Core 1 | Galβ1-3GalNAcα-O-Ser/Thr | Elongation from the Tn antigen. |

| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAcα-O-Ser/Thr | Addition of GlcNAc to Core 1. capes.gov.br |

| Core 3 | GlcNAcβ1-3GalNAcα-O-Ser/Thr | Elongation from the Tn antigen. capes.gov.br |

| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα-O-Ser/Thr | Addition of GlcNAc to Core 3. capes.gov.br |

Uridine Diphosphate N Acetylgalactosamine in Molecular Pathophysiology

Alterations in UDP-GalNAc Metabolism in Disease States

Alterations in the metabolic pathways that produce and utilize UDP-GalNAc are increasingly recognized as significant contributors to various pathological conditions. In cancer, for instance, the metabolic landscape of tumor cells is often reprogrammed to support rapid proliferation. This can lead to changes in the availability of nucleotide sugars like UDP-GalNAc, which in turn affects the glycosylation of proteins involved in cell adhesion, signaling, and immune recognition.

Cardiovascular diseases are also associated with changes in UDP-GalNAc metabolism. Dysregulated glycosylation of key proteins in cardiac and vascular cells can impact their function and contribute to the development of conditions such as heart failure and atherosclerosis. For example, altered O-glycosylation of proteins involved in lipid metabolism has been linked to an increased risk of cardiovascular disease.

In the context of congenital disorders of glycosylation (CDGs), mutations in genes encoding enzymes involved in the synthesis or transport of UDP-GalNAc can lead to a systemic failure to properly glycosylate proteins. These genetic defects result in a wide range of clinical manifestations, often with severe neurological involvement, highlighting the fundamental importance of this metabolic pathway.

Dysregulation of GalNAc-T Isoforms in Disease Contexts

The human genome encodes 20 distinct GalNAc-T isoforms, each with a specific expression pattern and substrate specificity. nih.gov The dysregulation of these individual isoforms is a key factor in the pathophysiology of several diseases. nih.gov This specificity allows for a fine-tuned regulation of the O-glycoproteome, and disruptions in the expression or activity of particular GalNAc-Ts can have profound and disease-specific consequences. embopress.org

A common feature of many cancers is the aberrant glycosylation of cell surface proteins, leading to the expression of truncated O-glycans that are rare or absent in normal tissues. oup.com One of the most well-characterized of these tumor-associated carbohydrate antigens is the Tn antigen (GalNAcα1-O-Ser/Thr). nih.gov The overexpression of the Tn antigen is a hallmark of numerous adenocarcinomas and is often associated with poor prognosis and increased metastatic potential. nih.govmdpi.com

The appearance of the Tn antigen is typically due to the incomplete synthesis of O-glycans, which can result from the dysregulation of specific GalNAc-T isoforms and other glycosyltransferases. nih.gov For instance, altered expression of certain GALNTs can lead to the premature termination of O-glycan elongation. nih.gov The Tn antigen has been shown to promote tumor growth by enhancing cell proliferation, reducing apoptosis, and increasing cell migration and invasion. nih.gov Furthermore, the expression of Tn antigen can contribute to an immunosuppressive tumor microenvironment, thereby helping cancer cells to evade immune destruction. nih.govfrontiersin.org The sialylated form of the Tn antigen, sialyl-Tn (sTn), is also frequently overexpressed in cancers and is similarly linked to aggressive disease and poor clinical outcomes. nih.gov

Interactive Table: Tn Antigen Expression in Various Cancers and its Clinical Significance

| Cancer Type | Tn Antigen Expression | Clinical Correlation |

| Colorectal Cancer | High expression in a significant percentage of primary and metastatic tissues. nih.gov | Drives tumor growth, associated with reduced immune cell infiltration. nih.gov |

| Breast Cancer | Prevalent in carcinomas, especially in metastatic lesions. researchgate.net | Positively correlated with lymph node metastasis and poorer patient survival. researchgate.net |

| Esophageal Adenocarcinoma | Highly expressed in a large cohort of tissues. nih.gov | Correlates with the depth of tumor cell infiltration. nih.gov |

| Glioblastoma | Specifically expressed in high-grade tumors. frontiersin.org | Interacts with macrophage-galactose lectin (MGL) on tumor-associated macrophages, promoting an immunosuppressive phenotype. frontiersin.org |

Recent studies have highlighted the significant role of GalNAc-T isoforms in the pathophysiology of cardiovascular diseases (CVDs). aginganddisease.orgresearchgate.net Abnormal changes in the expression and activity of these enzymes are observed in conditions such as heart failure, coronary artery disease, and vascular calcification. aginganddisease.orgresearchgate.net

For example, GalNAc-T1 and GalNAc-T2 levels are elevated in patients with heart failure. These enzymes glycosylate pro-B-type natriuretic peptide (proBNP), inhibiting its processing into the active hormone BNP, which can exacerbate the condition. researchgate.netsemanticscholar.org

GalNAc-T2 has also been strongly linked to lipid metabolism. Genetic variants in the GALNT2 gene are associated with altered levels of high-density lipoprotein (HDL) cholesterol and triglycerides, affecting an individual's risk for cardiovascular disease. semanticscholar.orgmdpi.com This isoform is responsible for the O-glycosylation of apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism. semanticscholar.org

Furthermore, GalNAc-T3 has been implicated in vascular calcification. It modifies the O-glycosylation of tumor necrosis factor receptor 1 (TNFR1), which in turn inhibits downstream inflammatory signaling pathways, thereby protecting against vascular smooth muscle cell apoptosis and calcification. researchgate.netsemanticscholar.org

Interactive Table: Dysregulation of GalNAc-T Isoforms in Cardiovascular Disease

| GalNAc-T Isoform | Disease Context | Substrate(s) | Pathophysiological Consequence |

| GalNAc-T1 / GalNAc-T2 | Heart Failure, Cardiac Hypertrophy | pro-B-type natriuretic peptide (proBNP) | Increased glycosylation inhibits proBNP processing, leading to increased secretion of the precursor form. researchgate.netsemanticscholar.org |

| GalNAc-T2 | Dyslipidemia | Apolipoprotein C-III (ApoC-III), Phospholipid transfer protein (PLTP), Angiopoietin-like protein 3 (ANGPTL3) | Altered glycosylation affects lipid metabolism, leading to decreased HDL-C and increased triglycerides. semanticscholar.orgmdpi.com |

| GalNAc-T3 | Vascular Calcification, Coronary Artery Disease | Tumor necrosis factor receptor 1 (TNFR1), Fibroblast growth factor 23 (FGF23) | Reduced glycosylation of TNFR1 can lead to increased inflammation and apoptosis of vascular smooth muscle cells. researchgate.netsemanticscholar.org |

The addition of O-glycans to proteins can significantly influence their structure, stability, and function. researchgate.net In pathological states, aberrant glycosylation resulting from dysregulated UDP-GalNAc metabolism and GalNAc-T activity can have profound effects on cellular behavior.

Altered glycosylation can impact protein folding and stability, leading to the accumulation of misfolded proteins, which is a characteristic of several neurodegenerative diseases. peakproteins.com In the context of cancer, changes in the glycosylation of cell adhesion molecules, such as cadherins and integrins, can disrupt cell-cell and cell-matrix interactions, promoting tumor cell dissociation, migration, and invasion. mdpi.com

Furthermore, the glycosylation status of receptors and signaling molecules can directly affect their activity and downstream signaling pathways. For instance, the O-glycosylation of certain receptors can modulate their ligand-binding affinity and signaling output, thereby influencing cellular responses to growth factors and other stimuli. The aberrant glycosylation of proteins involved in the immune system can also lead to immune evasion by tumors. frontiersin.org

Congenital disorders of glycosylation (CDGs) are a group of rare genetic disorders caused by defects in the synthesis of glycans and their attachment to proteins and lipids. nih.gov While many CDGs affect N-linked glycosylation, a growing number of disorders related to O-linked glycosylation have been identified. cdghub.com

Defects in the UDP-GalNAc metabolic pathway can lead to specific forms of CDG. For example, mutations in the GALNT2 gene have been identified as a cause of a congenital disorder of glycosylation (GALNT2-CDG). nih.gov Patients with this condition can present with neurodevelopmental delays and brain abnormalities. nih.gov Similarly, mutations in GALNT3 are known to cause hyperphosphatemic familial tumoral calcinosis, a disorder characterized by the deposition of calcium phosphate (B84403) in soft tissues, which is linked to the altered glycosylation and subsequent processing of fibroblast growth factor 23 (FGF23). semanticscholar.org

These disorders underscore the critical role of proper O-glycosylation for normal human development and physiology. The clinical presentation of CDGs is often complex and can affect multiple organ systems, with the nervous system being particularly vulnerable. nih.govelsevierpure.com

Mechanistic Insights into Disease Progression

The progression of diseases linked to altered UDP-GalNAc metabolism is driven by a variety of molecular mechanisms. In cancer, the overexpression of Tn antigen can promote metastasis through several avenues. It can alter cell adhesion properties, facilitating the detachment of tumor cells from the primary site. researchgate.net It can also interact with lectins on endothelial cells, promoting the adhesion of circulating tumor cells to blood vessel walls, a critical step in the formation of distant metastases. mit.edu Additionally, as mentioned, the Tn antigen can contribute to an immunosuppressive tumor microenvironment by modulating the function of immune cells. nih.gov

In cardiovascular diseases, the mechanisms are equally complex. For example, the impaired processing of proBNP due to hyper-glycosylation by GalNAc-T1 and T2 in heart failure leads to a reduction in the levels of the active, vasodilatory BNP, which can contribute to the progression of the disease. semanticscholar.org In the case of vascular calcification, the reduced activity of GalNAc-T3 leads to decreased glycosylation of TNFR1, resulting in the activation of pro-inflammatory and pro-apoptotic signaling pathways in vascular smooth muscle cells. semanticscholar.org

The study of congenital disorders of glycosylation provides fundamental insights into the essential roles of specific glycosylation steps. The severe phenotypes observed in many of these disorders demonstrate that even subtle alterations in the O-glycosylation of key proteins can have devastating consequences for organ development and function. nih.gov

Advanced Research Methodologies and Applications

In Vitro Enzymatic Synthesis of UDP-GalNAc and Analogues

The limited availability of UDP-GalNAc and its analogues has driven the development of efficient in vitro enzymatic synthesis methods. These approaches offer high selectivity and efficiency without the need for complex protection and deprotection steps often required in chemical synthesis. nih.gov

Use of Recombinant Enzymes (e.g., GK2, AGX1)

A common and effective method for the synthesis of UDP-GalNAc involves a two-step enzymatic process utilizing recombinant enzymes. nih.gov The first step is the phosphorylation of N-acetylgalactosamine (GalNAc) to GalNAc-1-phosphate, which is catalyzed by a galactokinase. The subsequent step involves the conversion of GalNAc-1-phosphate to UDP-GalNAc by a pyrophosphorylase.

Recombinant human GalNAc kinase (GK2) and UDP-GalNAc pyrophosphorylase (AGX1) have been successfully used to produce UDP-GalNAc with high yields. nih.gov Both enzymes can be readily prepared from transformed Escherichia coli cultures. nih.gov This enzymatic approach is not only rapid and efficient for producing UDP-GalNAc but can also be applied to synthesize analogues like UDP-N-azidoacetylgalactosamine (UDP-GalNAz). nih.gov

The substrate specificity of these enzymes is a key consideration. For instance, while the bacterial enzyme N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) can be used, it has shown lower yields for N-modified GalNAc-1-phosphate analogs compared to the recombinant human AGX1. researchgate.net AGX1 has demonstrated broad substrate tolerance, successfully converting various GalNAc- and GlcNAc-based structures into their corresponding sugar nucleotides. nih.gov

| Enzyme | Function | Substrate(s) | Product(s) |

| GK2 (GalNAc kinase) | Phosphorylation | GalNAc, ATP | GalNAc-1-phosphate, ADP |

| AGX1 (UDP-GalNAc pyrophosphorylase) | Pyrophosphorylation | GalNAc-1-phosphate, UTP | UDP-GalNAc, Pyrophosphate |

This table summarizes the key enzymes and their roles in the in vitro synthesis of UDP-GalNAc.

Applications in Glycoengineering

The enzymatic synthesis of UDP-GalNAc and its analogues is pivotal for glycoengineering, which involves the modification of glycan structures to study their functions or to create novel therapeutic agents. researchgate.net These synthetically produced sugar nucleotides serve as donor substrates for glycosyltransferases, the enzymes responsible for building complex glycan structures on proteins and lipids. nih.gov

The ability to generate a library of UDP-GlcNAc and UDP-GalNAc analogues allows researchers to investigate the substrate specificity of various glycosyltransferases. nih.gov For example, studies have utilized analogues with modifications at the C-2, C-4, and C-6 positions to probe the tolerance of enzymes like AGX1 and GlmU. nih.gov This knowledge is crucial for designing and synthesizing unnatural glycans with tailored properties. researchgate.net

Furthermore, the development of orthogonal enzyme-substrate pairs, where an engineered glycosyltransferase specifically utilizes a synthetic UDP-GalNAc analog, provides a powerful tool for targeted glycan modification in biological systems. nih.gov This "bump-and-hole" strategy allows for the precise installation of chemical handles onto glycoproteins, enabling their visualization and functional characterization. nih.gov

Analytical Techniques for UDP-GalNAc and its Metabolites

Accurate and sensitive analytical techniques are essential for quantifying UDP-GalNAc and its metabolites, as well as for monitoring enzymatic reactions and studying its conformational dynamics.

High-Performance Liquid Chromatography (HPLC) for Activity Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nucleotides and sugar nucleotides. nih.gov Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a particularly effective method for the simultaneous detection of various nucleotides and nucleotide sugars from cellular extracts. researchgate.net This technique allows for the direct quantification of compounds like UDP-GalNAc from a small number of cells in a single run. researchgate.net

HPLC is also instrumental in monitoring the progress of enzymatic synthesis reactions. charlotte.edu By analyzing the reaction mixture at different time points, researchers can track the formation of UDP-GalNAc and optimize reaction conditions for maximum yield. charlotte.edu However, a significant challenge in HPLC analysis is the separation of UDP-GalNAc from its epimer, UDP-N-acetylglucosamine (UDP-GlcNAc), due to their similar chemical properties. nih.gov Specialized HPLC methods, such as those using a borate buffer, have been developed to achieve this separation. nih.gov

| HPLC Method | Application | Key Features |

| Ion-Pair Reversed-Phase HPLC | Quantification of nucleotides and nucleotide sugars in cell extracts. | Allows for simultaneous detection of multiple compounds. researchgate.net |

| Anion-Exchange HPLC with Borate Buffer | Separation of UDP-GalNAc and UDP-GlcNAc epimers. | Utilizes borate to form complexes with the sugar moieties, enabling separation. nih.gov |

This table highlights different HPLC methods used for the analysis of UDP-GalNAc.

Mass Spectrometry (MS) Techniques (e.g., ECD-MS)

Mass spectrometry (MS) offers high sensitivity and specificity for the analysis of UDP-GalNAc and its metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying nucleotide sugars. sigmaaldrich.com Hydrophilic interaction liquid chromatography (HILIC) coupled with MS has been optimized for the complete separation and analysis of UDP-GlcNAc and UDP-GalNAc. nih.gov This method allows for the analysis of intracellular levels, stable isotope-labeled targets, and product ion spectra in a single run with minimal sample preparation. nih.gov

Electron Capture Dissociation Mass Spectrometry (ECD-MS) is a specialized technique that has proven valuable for the structural characterization of glycopeptides. nih.gov ECD-MS allows for highly selective fragmentation of the peptide backbone while leaving the labile carbohydrate moieties intact. nih.gov This has been instrumental in identifying the precise sites of O-glycosylation and understanding the mechanisms of enzymes like polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) that use UDP-GalNAc as a donor substrate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. mdpi.com Conformational analyses of carbohydrates by NMR have become standard practice. mdpi.com For UDP-GalNAc, NMR can provide insights into the conformation of the sugar ring, the orientation of the pyrophosphate linkage, and its interactions with enzymes.

NMR studies have been used to investigate the binding of UDP-GalNAc to glycosyltransferases. nih.govacs.org Techniques like transferred Nuclear Overhauser Effect (trNOE) and saturation transfer difference (STD) spectroscopy can characterize the conformation of the bound ligand and identify the parts of the molecule that are in close contact with the protein. nih.gov These studies have revealed that enzymes can undergo conformational changes between "open," "semi-closed," and "closed" states upon binding to UDP-GalNAc and the acceptor substrate. nih.govacs.org This information is critical for understanding the catalytic mechanism of these enzymes and for the rational design of inhibitors. nih.gov

Structural Biology Approaches